molecular formula C13H16F3N5O2 B2448282 1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 1903310-63-3

1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2448282
CAS No.: 1903310-63-3
M. Wt: 331.299
InChI Key: LIGOLDAQOJYZDQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic small molecule designed for preclinical research, built upon the [1,2,4]triazolo[4,3-a]pyridine scaffold. This heterocyclic system is recognized as a privileged structure in medicinal chemistry and is known to exhibit excellent metabolic stability and selectivity in biological assays . The compound features a trifluoromethyl group at the 7-position of the triazolopyridine core, a modification frequently employed in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity through electronic and steric effects . The molecule is further functionalized with a urea linker, a key pharmacophore that can facilitate hydrogen bonding with biological targets, making it a candidate for inhibiting enzymes or modulating protein-protein interactions. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been investigated as potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu2), indicating potential applications in neuroscience research for studying psychiatric and neurological disorders . Furthermore, this specific chemotype has emerged as a novel class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are relevant in the field of cancer immunotherapy . Researchers may explore this compound for its potential to modulate these and other biologically significant pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O2/c1-23-6-2-4-17-12(22)18-8-11-20-19-10-7-9(13(14,15)16)3-5-21(10)11/h3,5,7H,2,4,6,8H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGOLDAQOJYZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines or alcohols under controlled conditions. The incorporation of the trifluoromethyl group and the triazole moiety is crucial for enhancing the biological activity and solubility of the final product.

Antiproliferative Effects

Recent studies have demonstrated that derivatives containing the triazolo-pyridine structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound were tested against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines using the MTT assay.

Table 1: Antiproliferative Activity of Related Compounds

CompoundA549 IC50 (μM)HCT-116 IC50 (μM)PC-3 IC50 (μM)
7u2.39 ± 0.103.90 ± 0.33Not reported
Sorafenib2.12 ± 0.182.25 ± 0.71Not reported

The compound 7u , a close analog, exhibited potent inhibitory activity comparable to Sorafenib, a known anticancer agent, indicating that similar structures may possess significant therapeutic potential against cancer .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, molecular docking studies suggest that these compounds can interact with BRAF kinase, a crucial player in cell proliferation pathways.

In Vitro Studies

In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cells. For example, one study reported that certain derivatives led to late apoptosis in A549 cells and caused cell cycle arrest in the G0/G1 phase .

Cytotoxicity Evaluation

Cytotoxicity was evaluated using various assays including MTT and acridine orange staining. Results indicated that most tested compounds exhibited moderate cytotoxicity with some showing IC50 values below 5 μM against multiple cancer cell lines .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of urea derivatives similar to 1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Induces apoptosis in cancer cells through modulation of signaling pathways.
    • Inhibits cell proliferation by interfering with cell cycle progression.
  • Case Studies :
    • A study demonstrated that a related compound showed IC50 values of 1.53 µM against A549 lung cancer cells, indicating potent activity compared to standard treatments .
    • Another investigation revealed that derivatives exhibited enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.19 to 5.13 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant bacterial strains.

  • Antibacterial Effects :
    • Exhibits activity against both Gram-positive and Gram-negative bacteria.
    • Preliminary studies reported minimum inhibitory concentration (MIC) values indicating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Studies :
    • A derivative was tested for its antibiofilm activity, showing disruption of established biofilms at lower concentrations than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical parameters for preparing 1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?

  • Methodology :

  • Step 1 : Prepare the triazolo[4,3-a]pyridine core via oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol (room temperature, 3 hours) .
  • Step 2 : Functionalize the core via alkylation or coupling reactions. Use coupling agents like HATU for urea bond formation under controlled pH (7–8) and inert atmosphere .
  • Critical Parameters : Temperature (<50°C to avoid decomposition), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:isocyanate) .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR : Confirm methoxypropyl (δ 3.3–3.5 ppm) and trifluoromethyl (δ 4.2–4.5 ppm) groups via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~420–430 Da) and isotopic patterns for trifluoromethyl .
  • HPLC : Assess purity (>95%) with a C18 column (MeCN:H2_2O 70:30, 1 mL/min) .

Q. What structure-activity relationship (SAR) insights are critical for modifying this compound?

  • Key Substituent Effects :

SubstituentImpact on ActivitySource
TrifluoromethylEnhances metabolic stability and target binding via hydrophobic interactions
MethoxypropylBalances solubility and membrane permeability
Urea linkerFacilitates hydrogen bonding with kinase ATP pockets

Advanced Research Questions

Q. How to design enzymatic assays to evaluate kinase inhibition mechanisms?

  • Experimental Design :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) .
  • Assay Conditions : Use ADP-Glo™ Kinase Assay (1–10 µM compound, 1 mM ATP) with recombinant kinases. Include staurosporine as a positive control .
  • Data Interpretation : Calculate IC50_{50} values and compare with co-crystal structures (if available) to map binding interactions .

Q. What computational strategies optimize lead compound derivatives?

  • Approach :

  • Docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 3LD6 for fungal targets, 4HJO for human kinases) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of urea-protein hydrogen bonds .
  • ADMET Prediction : Apply SwissADME to predict logP (<3), CYP2D6 inhibition risk, and BBB permeability .

Q. How to resolve contradictory bioactivity data across cell lines or assays?

  • Troubleshooting Workflow :

  • Replicate Studies : Validate results in ≥3 biological replicates using orthogonal assays (e.g., Western blot vs. luminescence) .
  • Off-Target Screening : Use KINOMEscan® to identify non-specific kinase interactions .
  • Metabolite Analysis : Incubate compound with liver microsomes (human/rat) to assess stability-linked false negatives .

Q. What protocols ensure compound stability under physiological conditions?

  • Stability Testing :

  • pH Stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (λ = 254 nm) .
  • Cryopreservation : Lyophilize with trehalose (5% w/v) for long-term storage at -80°C .

Data-Driven Research Considerations

Q. How to analyze SAR trends in analogs with conflicting potency data?

  • Case Study :

  • Hypothesis : Methoxypropyl chain length (C3 vs. C4) alters steric hindrance in target binding pockets.
  • Validation : Synthesize analogs with C2–C5 alkoxy chains; test IC50_{50} against EGFR kinase .
  • Statistical Analysis : Use ANOVA (p<0.05) to confirm significance of chain length on activity .

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies?

  • Best Practices :

  • Standardized Protocols : Share detailed synthetic procedures (e.g., reaction time, purification steps) via protocols.io .
  • Data Repositories : Deposit raw NMR/MS spectra in Zenodo or ChemRxiv .
  • Inter-lab Validation : Exchange samples for cross-validation of bioactivity and purity .

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